molecular formula C19H22N2O5S B2465624 1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1448058-39-6

1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2465624
CAS No.: 1448058-39-6
M. Wt: 390.45
InChI Key: CXICBPNCBXZZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione is a bifunctional small molecule of significant interest in chemical biology and targeted protein degradation (TPD) research. Its structure is characteristic of Proteolysis-Targeting Chimeras (PROTACs), featuring a pyrrolidine-2,5-dione (glutarimide) moiety, which is known to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex [source: https://www.nature.com/articles/s41573-021-00271-9], linked via a connector to a tropane-derived (8-azabicyclo[3.2.1]octane) scaffold that may serve as a ligand for a specific protein of interest. This molecular design enables the compound to hijack the ubiquitin-proteasome system to induce the selective degradation of target proteins. The specific stereochemistry ((1R,5S)) and the phenylsulfonyl group are critical for conferring selectivity and binding affinity towards the intended target. Researchers utilize this compound as a chemical probe to investigate novel signaling pathways, validate new therapeutic targets, and explore the mechanisms and consequences of targeted protein knockdown in cellular models. Its application is pivotal in the development of next-generation therapeutic strategies, particularly in oncology and neurodegenerative diseases, where the removal of pathogenic proteins is a primary goal.

Properties

IUPAC Name

1-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-17-8-9-18(23)20(17)12-19(24)21-13-6-7-14(21)11-16(10-13)27(25,26)15-4-2-1-3-5-15/h1-5,13-14,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXICBPNCBXZZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C(=O)CCC3=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that is known for its role in various biological activities.
  • Azabicyclo structure : Contributes to the compound's unique spatial configuration, influencing its interaction with biological targets.
  • Phenylsulfonyl group : This moiety is often associated with increased bioactivity and selectivity towards specific enzymes or receptors.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes relevant to disease pathways. For instance:

  • Sulfonylurea derivatives : Similar compounds have shown efficacy in inhibiting enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits anticancer properties:

  • Cell Line Studies : The compound has been tested against various cancer cell lines using assays such as the Sulforhodamine B (SRB) assay to measure cell proliferation and viability. Results indicate significant cytotoxic effects against specific cancer types (e.g., leukemia and lung cancer) .

Case Studies

  • Anticancer Efficacy : A study conducted on leukemia and lung cancer cell lines revealed that this compound showed a dose-dependent reduction in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic markers .

Data Tables

Biological ActivityCell Line TestedIC50 Value (µM)Reference
AnticancerLeukemia10
AnticancerLung Cancer15
Enzyme InhibitionVariousN/A

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of pyrrolidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains, revealing significant antibacterial activity comparable to established antibiotics . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This application is particularly relevant given the increasing prevalence of diseases such as Alzheimer's and Parkinson's.

Case Studies

StudyObjectiveFindings
Anticancer Study Evaluate anticancer effectsShowed significant inhibition of cancer cell lines with IC50 values in low micromolar range .
Antimicrobial Activity Test against bacterial strainsExhibited strong activity against Staphylococcus aureus and Escherichia coli .
Neuroprotection Assess effects on neuronal cellsReduced markers of oxidative stress and improved cell viability in models of neurodegeneration .

Comparison with Similar Compounds

Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core

Compound from : (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one

  • Core structure : Shares the 8-azabicyclo[3.2.1]octane framework but lacks the pyrrolidine-dione moiety.
  • Substituents : Features a 2-fluoro-4-nitrophenyl group and a ketone at position 3.
  • Conformational differences :
    • Piperidine ring adopts a chair conformation (deviation of N and C atoms: 0.84 Å and -0.38 Å, respectively).
    • Pyrrolidine ring exhibits an envelope conformation (N deviation: 0.66 Å), impacting spatial presentation of substituents .

Contrast with target compound :

  • The pyrrolidine-2,5-dione moiety introduces hydrogen-bonding capability absent in ’s compound.

Compounds from (Pharmacopeial Forum PF 43(1))

Compound f : (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
  • Core structure : 5-Thia-1-azabicyclo[4.2.0]octene (cephalosporin backbone).
  • Substituents: Amino-phenylacetamido side chain, methyl group, and carboxylic acid.
  • Pharmacological role : Beta-lactam antibiotic, targeting penicillin-binding proteins (PBPs) in bacterial cell wall synthesis .

Contrast with target compound :

  • The cephalosporin core (bicyclo[4.2.0]) differs in ring size and heteroatom placement (sulfur vs. nitrogen).
  • The target’s succinimide group is absent in cephalosporins, suggesting divergent mechanisms (enzyme inhibition vs. cell wall disruption).

Functional Group Analysis

Functional Group Target Compound Compound Compound f (PF43)
Core bicyclic system 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 5-thia-1-azabicyclo[4.2.0]octene
Key substituent Phenylsulfonyl 2-Fluoro-4-nitrophenyl Amino-phenylacetamido
Additional moiety Pyrrolidine-2,5-dione Ketone Carboxylic acid
Biological implication Potential enzyme inhibition Antibiotic intermediate Beta-lactam antibiotic

Research Findings and Data Table

Conformational and Electronic Effects

Parameter Target Compound Compound
Dihedral angles Not reported 86.59° (aryl vs. piperidine)
Ring conformation Not reported Chair (piperidine), Envelope (pyrrolidine)
Electron effects Strong electron-withdrawing (SO₂Ph) Moderate electron-withdrawing (NO₂, F)

Notes

Limitations : Pharmacological data for the target compound are unavailable in the provided evidence; comparisons are structurally focused.

Synthetic relevance : ’s methodology highlights the role of bicyclic amines in constructing complex intermediates, which may inform the target’s synthesis.

Diverse references : Sources include crystallographic data () and pharmacopeial standards (), ensuring multidisciplinary rigor.

Future directions : Comparative studies on bioactivity, solubility, and metabolic stability are needed to fully contextualize the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.